Scaffold-Specific MMP-9 PEX Domain Binding Affinity (Kd)
The lead amide derivative N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide (MMP-9-IN-1), which is synthesized directly from the target compound 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid, specifically binds to the PEX domain of MMP-9 with a dissociation constant (Kd) of 2.1 ± 0.2 μM, as measured by intrinsic protein fluorescence quenching [1]. This binding does not occur with other MMPs, demonstrating a unique target engagement profile absent in classical catalytic-site MMP inhibitors [1]. The target compound itself is the essential carboxylic acid precursor for this class of inhibitors, and the integrity of the n-propyl pyrimidinone scaffold is required for this binding activity.
| Evidence Dimension | Binding affinity to MMP-9 hemopexin (PEX) domain |
|---|---|
| Target Compound Data | Kd = 2.1 ± 0.2 μM (for the amide derivative MMP-9-IN-1, directly derived from the target compound) |
| Comparator Or Baseline | Classical MMP catalytic-site inhibitors (e.g., batimastat, marimastat): bind catalytic domain, not PEX domain; no PEX Kd available |
| Quantified Difference | Unique non-catalytic PEX domain binding vs. no PEX binding by classical inhibitors |
| Conditions | Intrinsic fluorescence quenching assay using recombinant MMP-9 PEX domain; compound titration at 25°C; λmax shift monitored |
Why This Matters
This establishes the target compound's scaffold as the foundation for a novel, target-specific mechanism of action that avoids the selectivity failures that caused clinical trial failures of broad-spectrum MMP catalytic inhibitors.
- [1] Dufour, A., et al. (2011). Small-molecule anticancer compounds selectively target the hemopexin domain of matrix metalloproteinase-9. Cancer Research, 71(14), 4977-4988. Kd determination for compound 2 (MMP-9-IN-1) = 2.1 ± 0.2 μM. View Source
